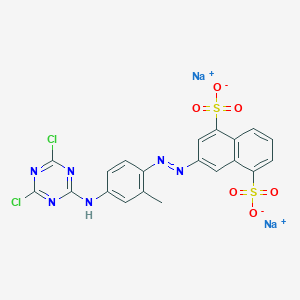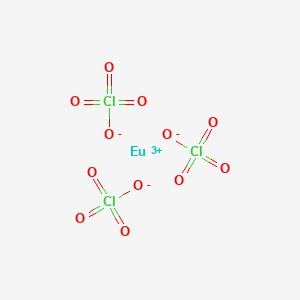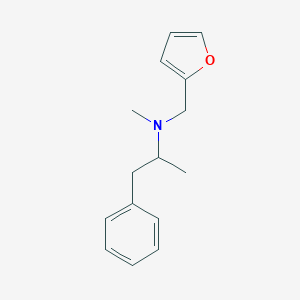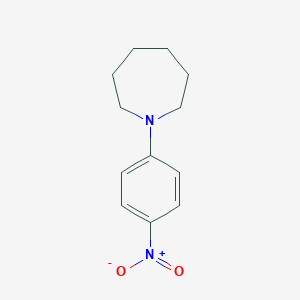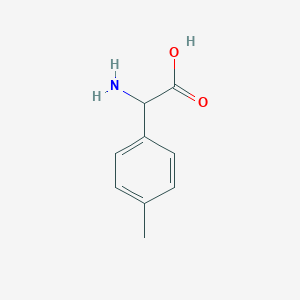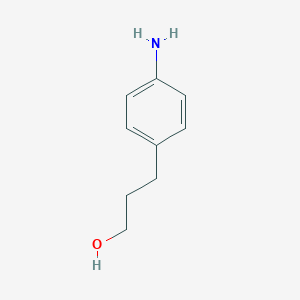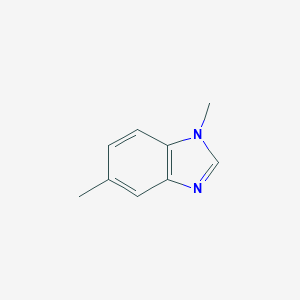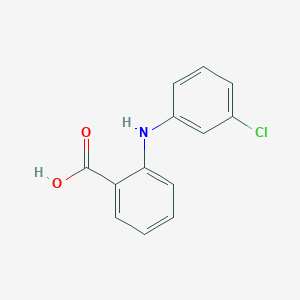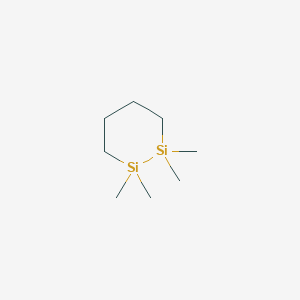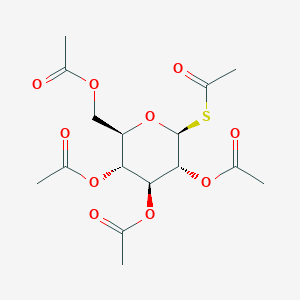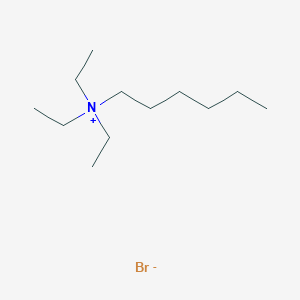
Triethylhexylammonium bromide
Vue d'ensemble
Description
Triethylhexylammonium bromide is a quaternary ammonium compound with the molecular formula C12H28BrN . It is known for its use in various chemical processes and applications due to its unique properties. The compound is characterized by its high melting point of 114-117°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylhexylammonium bromide can be synthesized through the reaction of triethylamine with 1-bromohexane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile under reflux conditions. For example, in one method, triethylamine and 1-bromohexane are reacted in toluene at 106°C for 23 hours . Another method involves the reaction in acetonitrile at 80°C under an inert atmosphere for 24 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylhexylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions typically occur in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce triethylhexylamine and sodium bromide .
Applications De Recherche Scientifique
Triethylhexylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound has been studied for its effects on protein stability and folding.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form ionic liquids.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which triethylhexylammonium bromide exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. In biological systems, its hydrophobic nature allows it to interact with hydrophobic regions of proteins, stabilizing their structure .
Comparaison Avec Des Composés Similaires
- Hexadecyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Tetrabutylammonium bromide
Comparison: Triethylhexylammonium bromide is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure imparts distinct hydrophobic properties, making it more effective in certain applications compared to its counterparts. For example, its hydrophobicity makes it particularly effective in stabilizing proteins at higher temperatures .
Propriétés
IUPAC Name |
triethyl(hexyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWZSHBMUXXTGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CC)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445470 | |
| Record name | Hexyltriethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-71-2 | |
| Record name | Hexyltriethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylhexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethylhexylammonium Bromide contribute to the hydrophobicity of silica xerogels?
A: this compound acts as a noncovalent template during the sol-gel synthesis of silica xerogels [, ]. This C6 surfactant promotes condensation reactions, leading to a higher proportion of siloxane groups (Q4 species) in the silica matrix []. These siloxane groups are less susceptible to water attack, resulting in enhanced structural integrity and hydrophobicity of the xerogel [].
Q2: What is the impact of this compound on the hydrothermal stability of silica membranes?
A: Incorporating this compound into silica membranes during synthesis significantly improves their hydrothermal stability []. This improvement is attributed to the formation of a hybrid molecular sieve silica (MSS) structure, which exhibits a high concentration of organophilic functional groups and alkoxides []. These components contribute to the membrane's resilience against hydro treatment, preserving its gas separation capabilities and energy of mobility even after prolonged exposure to high humidity []. In contrast, non-templated silica membranes, with a higher proportion of hydrophilic silanol groups, experience structural degradation and decreased performance under similar conditions [].
Q3: Has this compound been explored in biological applications, and if so, what are the key findings?
A: Yes, research has explored the interaction of this compound with bovine serum albumin (BSA) []. Studies using spectroscopic techniques and molecular dynamics simulations revealed that this compound, due to its hydrophobic nature, can influence the thermal unfolding and refolding process of BSA []. Notably, the presence of this compound was found to stabilize thermally denatured BSA, with the degree of stabilization being dependent on the concentration of the compound []. These findings highlight the potential of this compound in influencing protein stability and function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


